molecular formula C5H8BrClN2O B8095310 3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride

3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride

Cat. No.: B8095310
M. Wt: 227.49 g/mol
InChI Key: MZQDTBYYWFNIEZ-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride is a heterocyclic compound that features a unique combination of bromine, nitrogen, and oxygen atoms within its structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with a nitrogen-containing compound, followed by cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride is unique due to its specific combination of bromine and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O.ClH/c6-5-3-1-7-2-4(3)9-8-5;/h3-4,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQDTBYYWFNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)ON=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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